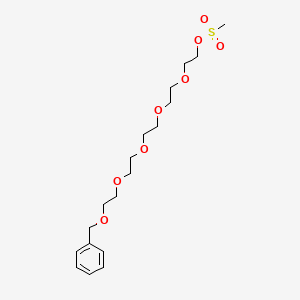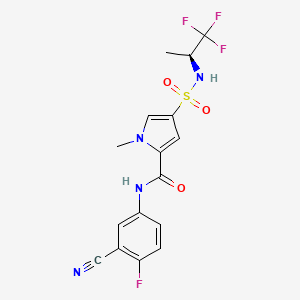
Biotin-PEG11-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG11-Amine is a biotin-labeled, PEG-based PROTAC linker . It is the longest of three amine-modified biotin compounds that contain polyethylene glycol (PEG) spacer arms . The 11-unit PEG segment is hydrophilic and confers greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers .
Synthesis Analysis
The primary amine of this pegylated biotin reagent can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC . EDC activates carboxyl groups to bind to the —NH2 group of the amino-biotin, forming an amide bond .Molecular Structure Analysis
The molecular weight of this compound is 770.97 and its molecular formula is C34H66N4O13S .Chemical Reactions Analysis
The primary amine of this compound can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . When activated with EDC, carboxylates react with amino (—NH2) groups to form amide bonds .Physical And Chemical Properties Analysis
This compound is a water-soluble compound . The 11-unit PEG segment in the spacer arm enhances the water solubility of biotinylated molecules .Scientific Research Applications
Cell-Microparticle Hybrids : Biotin-PEG11-Amine is used for the self-assembly of biological-cell–synthetic-microparticle hybrids, leveraging biotin–avidin interactions. This approach is significant for tissue engineering, advanced drug delivery, and biosynthetic devices (Krishnamachari et al., 2008).
Single Molecule Recognition Force Microscopy : In atomic force microscopy, this compound facilitates the detection of receptor–ligand interactions on the single molecule level, important for biological and medical research (Riener et al., 2003).
Quantum Dot Functionalization : this compound is utilized in enhancing the stability and biological functionalities of quantum dots, which are employed in various biomedical applications like imaging and drug delivery (Susumu et al., 2007).
Drug Delivery and Nanoparticle Engineering : It is used in the surface modification of nanoparticles for targeted drug delivery, particularly in acidic pH conditions, which is relevant for tumor targeting (Mok et al., 2008).
Bioconjugation in Therapeutic Applications : this compound plays a role in the selective alkylation and acylation of amino groups in therapeutic peptides and proteins, influencing their biological activity and therapeutic potential (Morpurgo et al., 2002).
Tumor Cell Targeting and Bio-imaging : The compound is used in the preparation of multifunctional nanoparticles for controlled drug release and targeted cancer therapy, as well as for bio-imaging applications (Yamina et al., 2018).
Nanoparticle Functionalization for Biomedical Applications : this compound is used for the bioconjugation of nanoparticles, such as in the functionalization of plant virus nanoparticles for targeted delivery of therapeutic molecules (Steinmetz et al., 2010).
Mechanism of Action
Target of Action
Biotin-PEG11-Amine is a biotinylation reagent that primarily targets carboxyl groups on the C-terminus of peptides and on aspartate or glutamate residues . The primary amine of this compound can be conjugated to these carboxyl groups .
Mode of Action
The primary amine of this compound interacts with its targets (carboxyl groups) through a process called conjugation . This interaction is facilitated by a water-soluble carbodiimide crosslinker known as EDC . EDC activates the carboxyl groups, allowing them to bind to the primary amine group of the this compound, resulting in the formation of an amide bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving proteins with carboxyl groups on their C-terminus or on aspartate or glutamate residues . The compound’s action can lead to the biotinylation of these proteins, which can have various downstream effects depending on the specific proteins and pathways involved .
Pharmacokinetics
It’s known that the compound iswater-soluble , which suggests it could have good bioavailability . The compound’s polyethylene glycol (PEG) spacer arm, which contains 11 units, is hydrophilic and enhances the water solubility of biotinylated molecules .
Result of Action
The result of this compound’s action is the biotinylation of target proteins . This can be used for various purposes, such as in assays or affinity purification methods involving avidin or streptavidin probes and resins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the conjugation process it facilitates occurs at a pH of 6.5 to 7.5 . Additionally, the compound is stored at -20°C, suggesting that temperature could affect its stability .
Future Directions
Biotin-PEG11-Amine has potential applications in the field of protein labeling and crosslinking . Its ability to enhance the water solubility of biotinylated molecules and to minimize steric hindrance for the biotin binding-function due to its long reach makes it a promising tool for future research .
Biochemical Analysis
Biochemical Properties
Biotin-PEG11-Amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a part of PROTAC, interacts with these proteins and enzymes, facilitating the degradation of target proteins .
Cellular Effects
The effects of this compound on cells are primarily through its role in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary amine of this compound can be conjugated to carboxyl groups on carboxy termini, aspartate residues or glutamate residues using EDC, a water-soluble carbodiimide crosslinker .
Temporal Effects in Laboratory Settings
Given its role in PROTACs, it is likely that its effects may vary based on the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
Given its role in PROTACs, it is likely to interact with enzymes or cofactors involved in protein degradation .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPHAOSBFNWGAC-PHDGFQFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N4O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)
![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)
![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)


